

An In-depth Technical Guide to the Toxicity and Carcinogenicity of Iodomethane

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Compound of Interest

Compound Name: Iodomethane

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Introduction

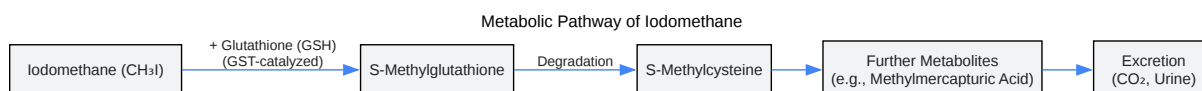
Iodomethane, also known as methyl iodide (MeI), is a volatile, colorless liquid with the chemical formula CH_3I . It serves as a potent methylating agent and is widely used in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and pesticides.[1][2] Due to its high reactivity and volatility, human exposure, particularly through inhalation in occupational settings, is a significant concern.[1] A thorough understanding of its toxicological and carcinogenic profile is crucial for risk assessment, ensuring workplace safety, and guiding its use in research and development. This document provides a comprehensive technical overview of the toxicity and carcinogenicity of **iodomethane**, summarizing quantitative data, detailing key experimental protocols, and illustrating the primary mechanisms of action.

Toxicokinetics and Metabolism

Iodomethane is readily absorbed following inhalation, ingestion, and dermal contact.[1][3] Upon entering the body, it is rapidly metabolized. The primary metabolic pathway involves conjugation with glutathione (GSH), a reaction that can occur non-enzymatically but is significantly accelerated by glutathione S-transferases (GSTs).[4][5] This process, occurring mainly in the liver, forms S-methylglutathione.[4]

This initial conjugate is further broken down through the mercapturic acid pathway. S-methylglutathione is degraded to S-methylcysteine, which can then be metabolized to other

compounds.[4] A significant portion of an administered dose of **iodomethane** is ultimately eliminated as carbon dioxide in expired air, with a smaller fraction excreted in the urine as metabolites related to methylmercapturic acid.[4] This rapid metabolism and conjugation are critical to both the detoxification and the mechanism of toxicity of **iodomethane**.



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Metabolic Pathway of **Iodomethane**.

Acute and Subchronic Toxicity

Acute exposure to **iodomethane** can cause severe health effects, primarily targeting the central nervous system (CNS), respiratory system, skin, and eyes.[1][3] Symptoms of high-level acute inhalation exposure include nausea, vomiting, dizziness, ataxia, slurred speech, and in severe cases, pulmonary edema and death.[1][6]

Quantitative Acute Toxicity Data

Quantitative data from animal studies provide critical benchmarks for assessing acute toxicity. The median lethal dose (LD₅₀) and median lethal concentration (LC₅₀) values are summarized below.

Table 1: Acute Toxicity of Iodomethane

Endpoint	Species	Route	Value
LD ₅₀	Rat	Oral	76 - 79.84 mg/kg[3][4]
LD ₅₀	Rabbit	Dermal	>2000 mg/kg[7]
LD ₅₀	Guinea Pig	Dermal	800 mg/kg[3]
LC ₅₀	Rat	Inhalation	1300 mg/m ³ (4 h)[3][7]
LC ₅₀	Rat	Inhalation	4.076 mg/L (4 h)
LC ₅₀	Mouse	Inhalation	5000 mg/m ³ (57 min) [3]

Subchronic Toxicity and No-Observed-Adverse-Effect Levels (NOAELs)

Subchronic and developmental studies have identified key non-lethal adverse effects and established dose thresholds. The No-Observed-Adverse-Effect Level (NOAEL) is the highest exposure level at which no statistically or biologically significant increases in the frequency or severity of adverse effects are observed, while the Lowest-Observed-Adverse-Effect Level (LOAEL) is the lowest exposure level at which such effects are observed.[8]

Table 2:
NOAELs and
LOAELs from
Key Inhalation
Studies

Effect	Species	NOAEL	LOAEL	Key Findings at LOAEL
Developmental Toxicity	Rabbit	10 ppm	20 ppm	Increased fetal losses, decreased fetal weights
Nasal Olfactory Degeneration	Rat	21 ppm	70 ppm	Degeneration of the nasal olfactory epithelium
Transient Neurotoxicity	Rat	27 ppm	Not specified	Effects include clonic convulsions and decreased motor activity[9]
Systemic Toxicity (Subchronic)	Rat	21 ppm	70 ppm	Decreased body weights and body weight gains

Chronic Toxicity and Carcinogenicity

The long-term effects of **iodomethane** exposure, particularly its carcinogenic potential, have been the subject of extensive study and regulatory debate.

Carcinogenicity Classifications

Different regulatory and scientific bodies have evaluated the carcinogenicity of **iodomethane**, leading to varied classifications. This reflects the complexity of the evidence, which points

towards a non-genotoxic, threshold-based mechanism in rodents.

Table 3: Carcinogenicity Classifications of Iodomethane

Agency/Body	Classification
IARC (International Agency for Research on Cancer)	Group 3: Not classifiable as to its carcinogenicity to humans[7][10]
US EPA (Environmental Protection Agency)	"Not Likely to Be Carcinogenic to Humans" at doses that do not alter rat thyroid hormone homeostasis
NTP (National Toxicology Program)	Delisted from the Report on Carcinogens[11]
California Proposition 65	Listed as a known carcinogen[3]

Summary of Chronic and Carcinogenicity Studies

Long-term animal bioassays are the primary source of data on **iodomethane**'s carcinogenic potential. Early studies involving subcutaneous or intraperitoneal injections suggested some carcinogenic activity, but these routes are not relevant for typical human exposure.[1][11] More recent, relevant studies via inhalation and dietary routes have clarified the response.

Table 4:
Summary of
Key
Chronic
Toxicity and
Carcinogeni
city Studies

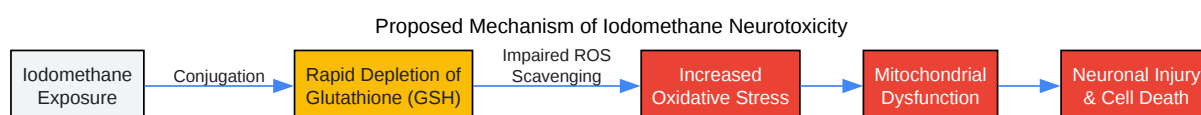
Study Type	Species	Route	Duration	Concentratio ns/Doses	Key Findings
Combined Chronic/Carci nogenicity	Rat	Inhalation	104 weeks	0, 5, 20, 60 ppm	Increased thyroid follicular cell tumors in high-dose males; salivary gland metaplasia.
Carcinogenici ty	Mouse	Dietary	18 months	Up to 84 mg/kg/day	Enlarged thyroids, follicular cell hyperplasia. Not considered carcinogenic under study conditions.
Tumorigenicit y	Rat	Subcutaneou s Injection	Lifetime	10 or 20 mg/kg/week	Local subcutaneou s sarcomas. [1] [12]

Mechanisms of Toxicity

The toxic effects of **iodomethane** are driven by distinct biochemical interactions. The primary mechanisms for neurotoxicity and thyroid carcinogenicity are now reasonably well understood.

Neurotoxicity: Glutathione Depletion

The neurotoxic effects of **iodomethane** are strongly linked to its ability to deplete intracellular glutathione (GSH) in the central nervous system.[5] As a potent electrophile, **iodomethane** readily reacts with the nucleophilic thiol group of GSH. This rapid conjugation depletes the cell's primary defense against oxidative stress. The resulting decrease in GSH levels leaves neurons vulnerable to damage from reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell death.[5][13] This mechanism is particularly relevant for the cerebellum.[5]

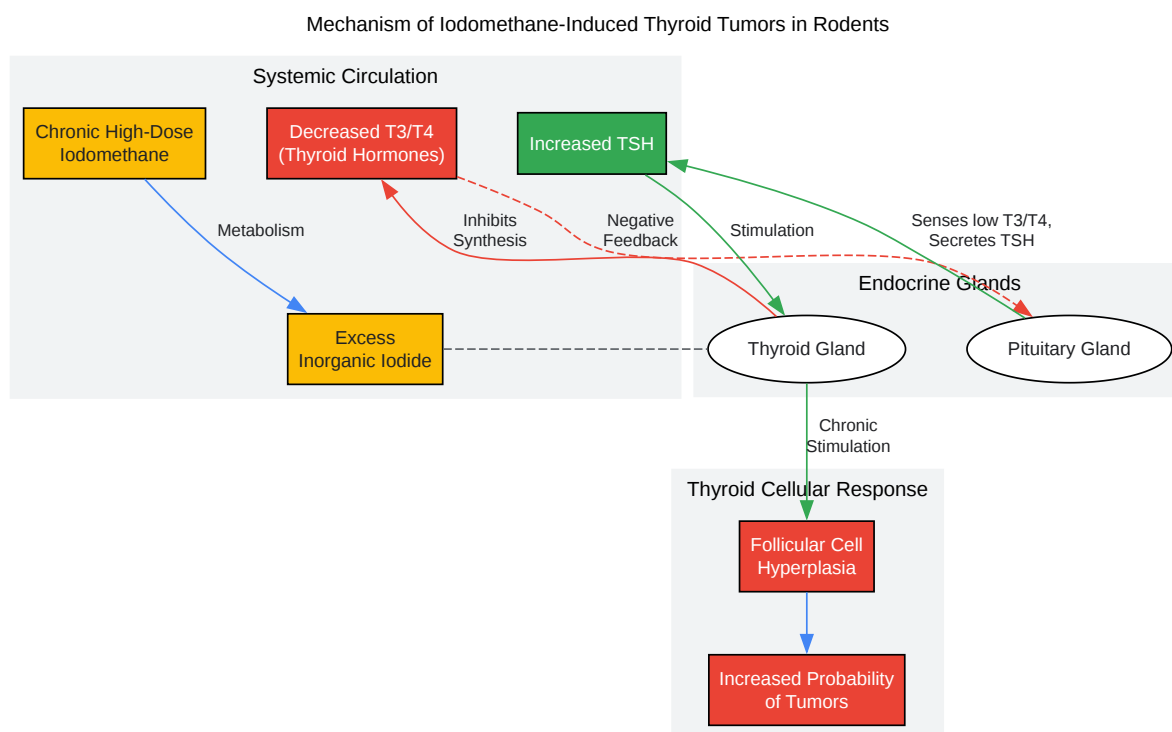


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Proposed Mechanism of **iodomethane** Neurotoxicity.

Carcinogenicity: Thyroid-Pituitary Axis Disruption

The development of thyroid follicular cell tumors in rodents exposed to high concentrations of **iodomethane** is considered a non-genotoxic process. The key initiating event is the release of excess iodide from the metabolism of **iodomethane**. [14] High levels of iodide inhibit the synthesis and release of thyroid hormones (T3 and T4) from the thyroid gland. This decrease in circulating thyroid hormones is sensed by the pituitary gland, which responds by increasing its secretion of Thyroid-Stimulating Hormone (TSH). [14][15] Chronic, sustained elevation of TSH acts as a mitogenic stimulus on thyroid follicular cells, leading to hyperplasia (increased cell number) and hypertrophy (increased cell size). [16] This prolonged state of increased cell proliferation raises the probability of spontaneous mutations, which can ultimately lead to the development of tumors. [16] Rodents are known to be particularly sensitive to this mechanism of thyroid tumorigenesis.



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Mechanism of **iodomethane**-Induced Thyroid Tumors in Rodents.

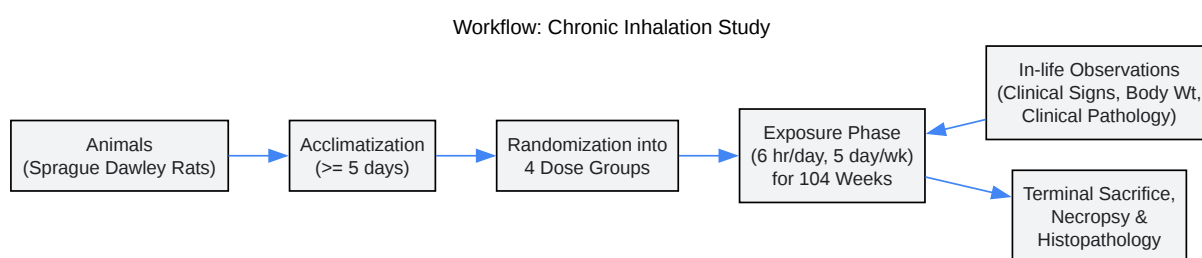
Key Experimental Protocols

The conclusions regarding **iodomethane** toxicity are based on standardized and rigorous experimental designs. Below are outlines of the methodologies for key studies.

Combined Chronic Toxicity/Carcinogenicity Study (Rat, Inhalation)

This study was designed to assess the effects of long-term inhalation exposure.

- Test System: Sprague Dawley rats (60-70 per sex per group).
- Test Substance Administration: Whole-body inhalation of **iodomethane** at concentrations of 0, 5, 20, or 60 ppm.
- Exposure Duration: 6 hours per day, 5 days per week, for 104 weeks.
- Observations: Twice-daily mortality checks, daily clinical observations, periodic measurements of body weight, food consumption, and comprehensive hematology, clinical chemistry, and urinalysis.
- Pathology: Full necropsy and histopathological examination of a comprehensive set of tissues from all animals.



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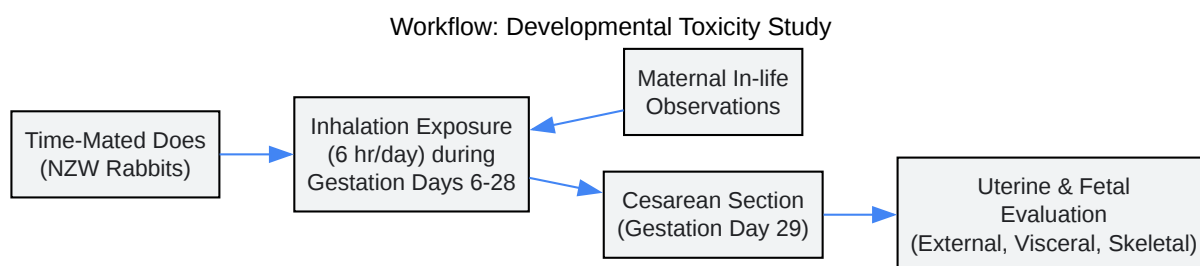
Workflow: Chronic Inhalation Study.

Developmental Toxicity Study (Rabbit, Inhalation)

This study aimed to determine the potential for **iodomethane** to cause adverse effects on embryonic and fetal development. The rabbit is a standard non-rodent species for such studies. [\[17\]](#)

- Test System: New Zealand White rabbits (24 per group).
- Test Substance Administration: Whole-body inhalation at concentrations of 0, 10, or 20 ppm.

- Exposure Duration: 6 hours per day during the period of major organogenesis, gestation days 6 through 18 or 28.[18]
- Observations: Maternal clinical signs, body weight, and food consumption.
- Terminal Procedures: On gestation day 29, does are euthanized. The uterus is examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.[18][19]



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Workflow: Developmental Toxicity Study.

Conclusion

Iodomethane is a compound with moderate to high acute toxicity, primarily targeting the central nervous system and respiratory tract.[1] Its chronic toxicity and carcinogenicity profile in rodents is characterized by a non-genotoxic mechanism involving the disruption of the thyroid-pituitary axis, leading to thyroid follicular cell tumors at high doses.[9] This mechanism has a presumed threshold, supporting the US EPA's conclusion that it is "not likely to be carcinogenic to humans" at exposure levels that do not perturb thyroid homeostasis. The primary mechanism of neurotoxicity involves the depletion of glutathione, leading to oxidative stress in neuronal cells.[5] The divergence in carcinogenicity classifications among agencies highlights the importance of mechanistic data in modern risk assessment. For professionals in research and drug development, stringent adherence to safety protocols, including proper ventilation and personal protective equipment, is essential to mitigate the risks associated with this highly reactive and useful chemical.

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